
1,4-Dihydro-4-(4-chlorophenyl)-3-(1,1-dimethylethyl)-1-ethyl-indeno(1,2-c)pyrazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-4-(4-chlorophenyl)-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(4-chlorophenyl)-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a substituted hydrazine and an indanone derivative, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
3-(tert-Butyl)-4-(4-chlorophenyl)-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, bromine, and other halogenating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(tert-Butyl)-4-(4-chlorophenyl)-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(tert-Butyl)-4-(4-chlorophenyl)-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
1-tert-Butyl-3-phenyl-thiourea: This compound shares the tert-butyl and phenyl groups but differs in its overall structure and functional groups.
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different core structures.
Uniqueness
3-(tert-Butyl)-4-(4-chlorophenyl)-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is unique due to its combination of functional groups and its indeno[1,2-c]pyrazole core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
56767-28-3 |
|---|---|
分子式 |
C22H23ClN2O |
分子量 |
366.9 g/mol |
IUPAC 名称 |
3-tert-butyl-4-(4-chlorophenyl)-1-ethylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C22H23ClN2O/c1-5-25-19-16-8-6-7-9-17(16)22(26,14-10-12-15(23)13-11-14)18(19)20(24-25)21(2,3)4/h6-13,26H,5H2,1-4H3 |
InChI 键 |
UGPWZFYCCSIYOT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
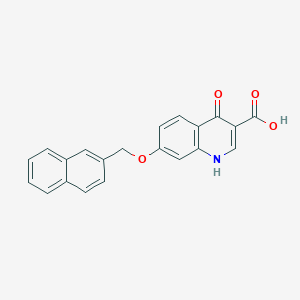
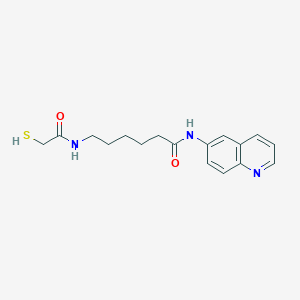

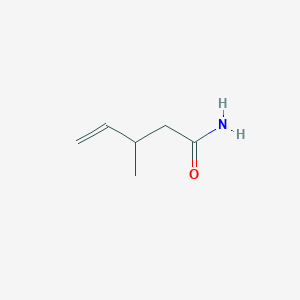

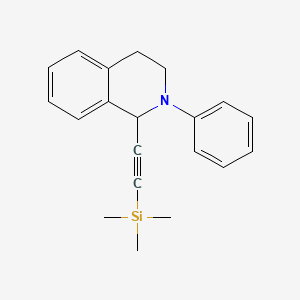

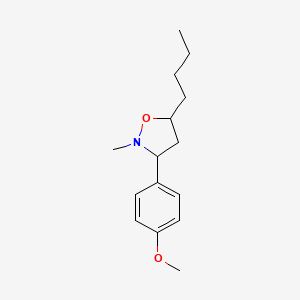
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)

![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
